Hypochlorite de sodium pentahydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

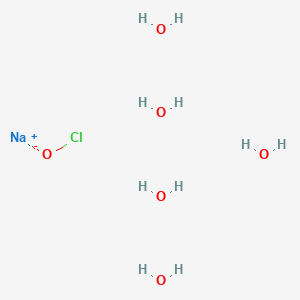

Sodium hypochlorite pentahydrate is an inorganic chemical compound with the formula NaOCl·5H₂O. It is a pale greenish-yellow crystalline solid that is stable when kept refrigerated. This compound is widely known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .

Applications De Recherche Scientifique

Sodium hypochlorite pentahydrate has a wide range of applications in scientific research:

Chemistry: Used as an oxidant in organic synthesis for the oxidation of alcohols, sulfides, and glycols.

Biology: Employed in the disinfection of laboratory equipment and surfaces.

Medicine: Utilized in the preparation of disinfectant solutions for medical use.

Industry: Applied in the bleaching of textiles and paper, and in water treatment processes.

Mécanisme D'action

Target of Action

Sodium hypochlorite pentahydrate primarily targets fatty acids and amino acids . It is an antimicrobial agent used to treat and prevent infections of the skin and tissue . It is also used as a chemical reagent for chlorination and oxidation reactions .

Mode of Action

Sodium hypochlorite mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .

Biochemical Pathways

Sodium hypochlorite pentahydrate is used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . It causes biosynthetic alterations in cellular metabolism and phospholipid destruction, formation of chloramines that interfere in cellular metabolism, oxidative action with irreversible enzymatic inactivation in bacteria, and lipid and fatty acid degradation .

Result of Action

The result of sodium hypochlorite pentahydrate’s action is the disruption of microbial cell metabolism, leading to cell death . It is also used in organic synthesis to oxidize various compounds, providing synthetically useful products .

Analyse Biochimique

Biochemical Properties

Sodium hypochlorite pentahydrate has been employed in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions as a simple oxidant . It has been used in the oxidation of 2-octanol in several solvents .

Cellular Effects

It is unstable in solution and easily decomposes, liberating chlorine, which is the active principle of such products .

Molecular Mechanism

It is known that Sodium hypochlorite reacts with most nitrogen compounds to form volatile monochloramine, dichloramines, and nitrogen trichloride .

Temporal Effects in Laboratory Settings

Sodium hypochlorite pentahydrate has been used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions just as a simple oxidant . The reaction of 2-octanol with several concentrations of aqueous Sodium hypochlorite pentahydrate prepared from Sodium hypochlorite pentahydrate crystals and water has been documented .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting solution is then cooled to crystallize sodium hypochlorite pentahydrate .

Industrial Production Methods: Industrially, sodium hypochlorite pentahydrate is produced by the same reaction but on a larger scale. The process involves the careful control of temperature and concentration to ensure the stability of the pentahydrate form. The crystalline material is 44% sodium hypochlorite and contains minimal amounts of sodium hydroxide and sodium chloride .

Types of Reactions:

Oxidation: Sodium hypochlorite pentahydrate is a strong oxidizing agent.

Substitution: It can react with disulfides or thiols to produce sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation of Alcohols: Sodium hypochlorite pentahydrate in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a buffer such as sodium bicarbonate.

Substitution Reactions: Reactions with disulfides or thiols in acetic acid.

Major Products:

Oxidation: Aldehydes and ketones from alcohols.

Substitution: Sulfonyl chlorides from disulfides or thiols.

Comparaison Avec Des Composés Similaires

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Sodium perchlorate (NaClO₄)

- Calcium hypochlorite (Ca(OCl)₂)

Comparison:

- Sodium hypochlorite pentahydrate is unique due to its stability in the crystalline form and its high oxidizing power. Unlike sodium chlorite and sodium chlorate, it is more commonly used in household and industrial applications for disinfection and bleaching .

- Calcium hypochlorite is another strong oxidizing agent but is often used in solid form for pool sanitation and water treatment .

Sodium hypochlorite pentahydrate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Propriétés

Numéro CAS |

10022-70-5 |

|---|---|

Formule moléculaire |

ClH3NaO2 |

Poids moléculaire |

93.46 g/mol |

Nom IUPAC |

sodium;hypochlorite;pentahydrate |

InChI |

InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |

Clé InChI |

BIYQMPMOJAQCFC-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES isomérique |

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES canonique |

O.OCl.[Na] |

Key on ui other cas no. |

10022-70-5 |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)